

Application Notes and Protocols for Detecting Myeloperoxidase Activity Using Luminol Sodium Salt

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Compound of Interest

Compound Name: *Luminol sodium salt*

Cat. No.: *B8817069*

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Introduction

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species (ROS), including hypochlorous acid (HOCl), which are potent microbicidal agents.[2][3] However, excessive or misplaced MPO activity is implicated in the pathology of numerous inflammatory diseases, such as cardiovascular diseases, neurodegenerative disorders, and some cancers, making it a significant target for drug development.[2]

Luminol sodium salt is a versatile chemiluminescent probe used for the sensitive detection of MPO activity. In the presence of an oxidizing agent, luminol emits a characteristic blue glow. MPO catalyzes the oxidation of luminol, and the resulting light emission can be quantified to determine enzyme activity. This method is highly sensitive, enabling the detection of MPO in samples containing very few neutrophils.

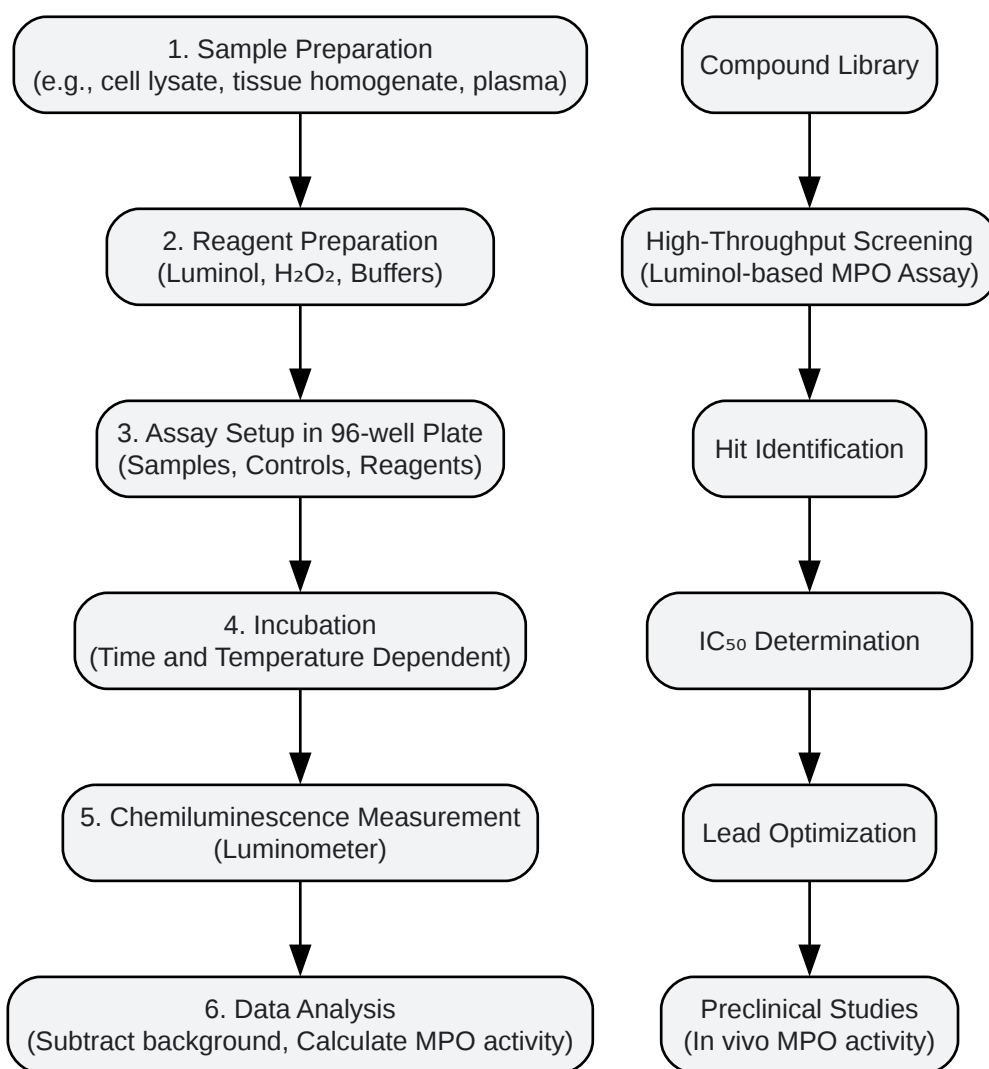
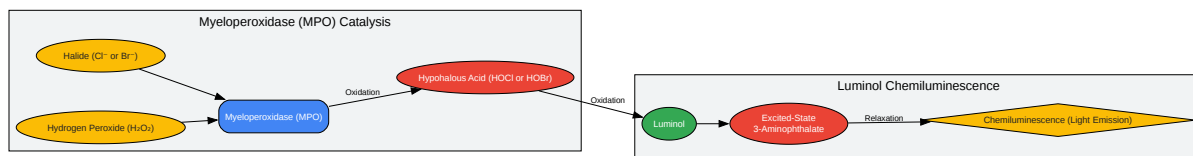
These application notes provide detailed protocols for the use of **luminol sodium salt** in detecting MPO activity in various biological samples, along with data interpretation guidelines and troubleshooting tips.

Principle of the Assay

The luminol-based detection of MPO activity relies on a chemiluminescent reaction. MPO utilizes hydrogen peroxide (H_2O_2) to oxidize luminol, leading to the formation of an excited-state intermediate (3-aminophthalate) that emits light upon relaxation to its ground state. The intensity of the emitted light is directly proportional to the MPO activity in the sample.

To enhance the specificity of the assay for MPO, particularly in complex biological samples that may contain other peroxidases, a bromide-dependent method can be employed. In this two-step reaction, MPO first catalyzes the oxidation of bromide ions (Br^-) by H_2O_2 to generate hypobromous acid (HOBr) at an acidic pH (around 5.0). Subsequently, HOBr spontaneously reacts with luminol to produce a chemiluminescent signal. This bromide-dependent chemiluminescence is highly specific for MPO, as other peroxidases and hemoproteins show minimal interference under these conditions.

Signaling Pathway and Experimental Workflow



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